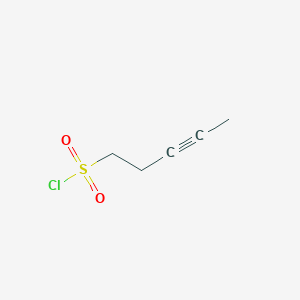

Pent-3-yne-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7ClO2S |

|---|---|

Molecular Weight |

166.63 g/mol |

IUPAC Name |

pent-3-yne-1-sulfonyl chloride |

InChI |

InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h4-5H2,1H3 |

InChI Key |

ZBXXPWGUGYUAMX-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Pent 3 Yne 1 Sulfonyl Chloride and Analogous Alkynyl Sulfonyl Chlorides

Established Protocols for Alkanesulfonyl and Arenesulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, providing essential intermediates for producing sulfonamides, sulfonates, and other sulfur-containing compounds. thieme-connect.comnih.gov Over the years, several robust methods have been developed, primarily for saturated alkyl and aryl substrates.

Oxidative Chlorosulfonation Approaches

Oxidative chlorosulfonation is a predominant method for preparing sulfonyl chlorides from sulfur compounds in a lower oxidation state, such as thiols or their derivatives. thieme-connect.com This one-pot approach combines the oxidation of the sulfur center and its chlorination.

A common strategy involves the use of S-alkyl isothiourea salts, which are odorless and stable crystalline solids, as thiol surrogates. These salts are readily prepared from the reaction of alkyl halides with thiourea (B124793). organic-chemistry.org The subsequent oxidative chlorosulfonation can be achieved using various reagent systems:

N-Chlorosuccinimide (NCS): Structurally diverse sulfonyl chlorides can be synthesized in good yields from S-alkylisothiourea salts using NCS in the presence of an acid. This method is noted for its mild conditions and the convenient recycling of the succinimide (B58015) byproduct. organic-chemistry.org

Sodium Chlorite (B76162) (NaClO₂): An environmentally benign approach utilizes sodium chlorite as the oxidant in the presence of hydrochloric acid. This method is applicable to a wide range of substrates, including thiols, disulfides, and thioacetates, delivering high yields of the desired sulfonyl chlorides. thieme-connect.com

Sodium Hypochlorite (Bleach): A simple and economical procedure employs bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts, offering safe operational conditions and straightforward purification. organic-chemistry.org

These methods are summarized in the table below.

Table 1: Oxidative Chlorosulfonation Methods for Sulfonyl Chloride Synthesis

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| NCS Chlorosulfonation | S-Alkyl Isothiourea Salt | N-Chlorosuccinimide (NCS), HCl | Mild conditions, recyclable byproduct. | organic-chemistry.org |

| NaClO₂-Mediated Oxidation | Thiols, Disulfides, S-Alkyl Isothiourea Salts | Sodium Chlorite (NaClO₂), HCl | Environmentally friendly, high yields, broad substrate scope. | thieme-connect.com |

| Bleach-Mediated Oxidation | S-Alkyl Isothiourea Salt | Sodium Hypochlorite (NaOCl), HCl | Economical, simple, safe operation. | organic-chemistry.org |

Radical-Mediated Chlorosulfonation Strategies

Radical-mediated reactions offer alternative pathways for forming C-S bonds. While many recent advancements focus on the radical sulfonylation of unsaturated systems like alkenes and alkynes to produce vinyl or alkyl sulfones, these methods are distinct from the synthesis of sulfonyl chlorides themselves. sioc-journal.cnrsc.org The direct conversion of an unactivated C-H bond in an alkane to a sulfonyl chloride via a radical pathway is a challenging transformation that often requires highly reactive species.

More established radical approaches to sulfonyl chlorides typically involve the reaction of alkanes with sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator. This process, known as the Reed reaction, generates the alkanesulfonyl chloride directly from the corresponding alkane. However, this method can suffer from a lack of selectivity, leading to mixtures of isomers and polychlorinated byproducts, which often limits its synthetic utility for complex molecules.

Sandmeyer-Type Sulfonyl Chloride Synthesis from Anilines

The Sandmeyer reaction provides a powerful method for converting aromatic amines (anilines) into a wide variety of functional groups via a diazonium salt intermediate. A modern and efficient Sandmeyer-type protocol for the synthesis of arenesulfonyl chlorides has been developed. nih.gov This method avoids the direct use of gaseous and toxic sulfur dioxide (SO₂).

The key features of this reaction are:

Diazotization: The aniline (B41778) precursor is treated with a nitrite (B80452) source (e.g., tert-butyl nitrite or sodium nitrite) in the presence of a strong acid like HCl to form the corresponding arenediazonium salt. researchgate.netnih.gov

Sulfonylative Coupling: The diazonium salt reacts with a stable, solid SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), in the presence of a copper catalyst (e.g., CuCl). nih.govnih.govresearchgate.net The DABSO complex serves as a controlled source of SO₂, which is inserted to form a sulfonyl radical intermediate that is subsequently trapped by chlorine to yield the arenesulfonyl chloride.

This methodology has proven to be highly versatile, tolerating a wide range of functional groups on the aromatic ring and being scalable for larger preparations. nih.govnih.gov

Specific Challenges and Considerations for Synthesizing Alkynyl Sulfonyl Chlorides

The synthesis of an alkynyl sulfonyl chloride such as Pent-3-yne-1-sulfonyl chloride is complicated by the inherent reactivity of the carbon-carbon triple bond. This functional group presents several significant challenges that are not encountered when working with saturated alkanes or stable aromatic rings.

Instability Under Oxidative Conditions: The alkyne moiety is susceptible to oxidation. Strong oxidizing agents, which are often required for the formation of the sulfonyl chloride group from a thiol, can lead to unwanted side reactions, including oxidative cleavage of the triple bond to form carboxylic acids. libretexts.org Reagents like potassium permanganate (B83412) or ozone are known to cleave alkynes, rendering them incompatible. libretexts.orgmasterorganicchemistry.com

Competing Addition Reactions: The electron-rich triple bond can react with electrophilic species present in the reaction mixture. For instance, in methods using HCl, hydrochlorination across the triple bond is a potential competing pathway. Radical conditions can also initiate addition reactions across the alkyne, leading to the formation of vinyl sulfones rather than the desired alkynyl sulfonyl chloride. rsc.orgnih.gov

Basicity and Isomerization: The presence of base can cause isomerization of the alkyne. For an internal alkyne like that in this compound, a strong base could potentially promote migration of the triple bond along the carbon chain.

Precursor Synthesis and Stability: The necessary starting materials, such as pent-3-yne-1-thiol or pent-3-yne-1-amine, may themselves be challenging to synthesize and handle due to the reactivity of the alkyne and the thiol/amine groups.

Hypothetical and Proposed Synthetic Routes to this compound

Given the absence of a documented synthesis for this compound, plausible synthetic routes must be proposed by adapting established methods while accounting for the challenges posed by the alkyne functionality.

Route 1: Oxidative Chlorosulfonation of Pent-3-yne-1-thiol

This approach is analogous to the synthesis of alkanesulfonyl chlorides from thiols.

Step 1: Synthesis of Pent-3-yne-1-thiol. The precursor thiol could potentially be synthesized via nucleophilic substitution of a suitable pent-3-ynyl halide (e.g., 1-bromo-pent-3-yne) with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis.

Step 2: Oxidative Chlorosulfonation. The resulting pent-3-yne-1-thiol would then be subjected to a mild oxidative chlorosulfonation. A reagent system such as sodium chlorite (NaClO₂) and HCl, which has been shown to be effective and relatively gentle, would be a logical choice to minimize side reactions at the triple bond. thieme-connect.com

Anticipated Challenge: The primary challenge is the chemoselectivity of the oxidation. The conditions must be carefully controlled to oxidize the thiol to the sulfonyl chloride without affecting the alkyne. Over-oxidation or addition reactions remain significant risks.

Route 2: Chlorination of a Pent-3-yne-1-sulfonate Salt

This route avoids the direct oxidation of a sulfur compound in the presence of the alkyne by forming the C-S bond first and establishing the correct oxidation state before the final chlorination step.

Step 1: Synthesis of Sodium Pent-3-yne-1-sulfonate. This precursor could be prepared by reacting a pent-3-ynyl halide with sodium sulfite (B76179) (Na₂SO₃). This is a standard method for the synthesis of sulfonic acid salts.

Step 2: Conversion to the Sulfonyl Chloride. The isolated sodium pent-3-yne-1-sulfonate salt would then be treated with a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a classic and generally high-yielding transformation for converting sulfonic acids or their salts into sulfonyl chlorides. thieme-connect.com

Anticipated Challenge: This route is arguably the most promising as it avoids harsh oxidative conditions in the presence of the sensitive alkyne. The main difficulty may lie in the synthesis and purification of the initial sodium pent-3-yne-1-sulfonate precursor.

Route 3: Adaptation of the Sandmeyer Reaction (Highly Hypothetical)

This route attempts to adapt the Sandmeyer synthesis, which is typically reserved for aromatic amines.

Step 1: Synthesis of Pent-3-yne-1-amine. The starting amine could be synthesized through various methods, such as the Gabriel synthesis or reduction of a corresponding azide (B81097) or nitrile.

Step 2: Diazotization and Sulfonylative Coupling. The aliphatic amine would be treated with a diazotizing agent (e.g., NaNO₂/HCl) to form a diazonium salt, which would then be immediately reacted with an SO₂ source like DABSO and a copper(I) chloride catalyst.

Anticipated Challenge: This route is highly speculative and likely to be unsuccessful. Primary aliphatic diazonium salts are notoriously unstable and readily decompose through multiple pathways (Sɴ1, Sɴ2, E1, E2), leading to a complex mixture of alcohols, alkenes, and substitution products, rather than affording the desired sulfonyl chloride. The application of Sandmeyer-type conditions to aliphatic amines is not a standard or reliable transformation.

Table 2: Comparison of Proposed Synthetic Routes for this compound

| Route | Key Precursor | Core Transformation | Plausibility & Key Challenges |

|---|---|---|---|

| 1: Oxidative Chlorosulfonation | Pent-3-yne-1-thiol | Mild oxidation of a thiol in the presence of a chloride source. | Moderately plausible. Success depends on achieving chemoselective oxidation without alkyne side reactions. |

| 2: Chlorination of Sulfonate | Sodium pent-3-yne-1-sulfonate | Chlorination of a pre-formed sulfonate salt with SOCl₂ or PCl₅. | Highly plausible. Avoids oxidation of the alkyne. The main challenge is the synthesis of the sulfonate precursor. |

| 3: Adapted Sandmeyer Reaction | Pent-3-yne-1-amine | Diazotization of an aliphatic amine followed by SO₂ insertion. | Highly implausible. Aliphatic diazonium salts are extremely unstable and unlikely to proceed through the desired pathway. |

Reactivity, Mechanistic Investigations, and Transformation Chemistry of Pent 3 Yne 1 Sulfonyl Chloride Analogs

Electrophilic and Radical Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile and a precursor to sulfonyl radicals, enabling a wide array of chemical transformations. magtech.com.cnfiveable.me

Chlorosulfonylation Reactions with Unsaturated Substrates

The reaction of sulfonyl chlorides with unsaturated compounds like alkenes and alkynes, known as chlorosulfonylation, provides a direct route to β-chlorovinyl sulfones. rsc.org This transformation can be initiated by various methods, including metal catalysis and visible light mediation. rsc.orgresearchgate.net For instance, the reaction of a sulfonyl chloride with an alkyne in the presence of an iron(II) catalyst proceeds via a radical addition mechanism. A sulfonyl radical is generated, which then adds to the alkyne to form a vinyl radical intermediate. This intermediate is subsequently trapped by an in situ generated iron(III) chloride to yield the (E)-β-chlorovinyl sulfone derivative with high selectivity. rsc.org

Table 1: Examples of Chlorosulfonylation of Alkynes with Sulfonyl Chlorides This table is interactive. You can sort and filter the data.

| Alkyne Substrate | Sulfonyl Chloride | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | p-Toluenesulfonyl chloride | Fe(II) catalyst | (E)-β-Chloro-β-phenylvinyl p-tolyl sulfone | Moderate to high | rsc.org |

| 1-Octyne | Benzenesulfonyl chloride | Visible light, Cu(I) catalyst | (E)-1-Chloro-1-octenyl phenyl sulfone | Good | rsc.org |

Sulfonylation Processes

Sulfonylation reactions involve the introduction of a sulfonyl group into a molecule. Sulfonyl chlorides are common reagents for this purpose, reacting with a variety of nucleophiles. wikipedia.org For instance, they react with anilines to produce sulfonylanilines, a motif prevalent in pharmaceuticals. nih.gov Visible-light-mediated methods have been developed for this transformation, offering mild reaction conditions. nih.gov Furthermore, copper-catalyzed cascade reactions of sulfonyl chlorides with alkynes can lead to the synthesis of sulfonylated benzothiophenes. rsc.org

Atom Transfer Radical Addition and Intramolecular Radical Cyclization of Unsaturated Sulfonyl Chlorides

Sulfonyl chlorides can serve as precursors to sulfonyl radicals, which can participate in Atom Transfer Radical Addition (ATRA) reactions. nih.govnih.gov In this process, a radical adds to an unsaturated bond, and an atom (typically a halogen) is transferred from the starting material to the resulting radical, propagating the radical chain. researchgate.net Copper-catalyzed, visible-light-induced ATRA reactions of fluoroalkylsulfonyl chlorides with electron-deficient alkenes have been shown to produce α-chloro-β-fluoroalkylcarbonyl products in excellent yields. nih.gov

When the unsaturated bond is part of the same molecule containing the sulfonyl chloride, intramolecular radical cyclization can occur. rsc.orgncku.edu.tw This strategy is a powerful tool for the construction of cyclic compounds. For example, a radical sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides has been developed to form sulfonylated nonbenzene-fused six- and seven-membered rings. rsc.org This process involves the regioselective addition of a sulfonyl radical to the alkene followed by a 6- or 7-endo cyclization. rsc.org

Table 2: Examples of Atom Transfer Radical Addition and Intramolecular Radical Cyclization This table is interactive. You can sort and filter the data.

| Substrate | Sulfonyl Chloride | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl acrylate | Trifluoromethanesulfonyl chloride | ATRA | Cu catalyst, visible light | Methyl 2-chloro-3-(trifluoromethylsulfonyl)propanoate | Excellent | nih.gov |

| 1,6-diene | p-Toluenesulfonyl chloride | Addition-cyclization | Benzoyl peroxide | Functionalized cyclopentane | Not specified | researchgate.net |

Desulfitative Cross-Coupling Reactions of Sulfonyl Chlorides

In recent years, sulfonyl chlorides have emerged as effective coupling partners in desulfitative cross-coupling reactions, where the sulfonyl group is extruded as sulfur dioxide. chemrevlett.comresearchgate.net These reactions provide a valuable method for the formation of carbon-carbon and carbon-heteroatom bonds. Iron-catalyzed desulfinylative C-C cross-coupling reactions of sulfonyl chlorides with Grignard reagents have been reported. nih.gov Palladium-catalyzed desulfitative direct arylation of C-H bonds using aryl sulfonyl chlorides as coupling partners has also been extensively developed for the synthesis of (hetero)aryl-substituted heteroarenes. chemrevlett.comchemrevlett.com The mechanism of the palladium-catalyzed reaction is proposed to involve the oxidative addition of the sulfonyl chloride to the palladium center, followed by SO2 extrusion, C-H activation of the coupling partner, and reductive elimination to afford the cross-coupled product. chemrevlett.com

Reactions Leveraging the Alkyne Functionality

The carbon-carbon triple bond in pent-3-yne-1-sulfonyl chloride is a versatile functional group that can participate in a variety of transformations, particularly cyclization and annulation reactions.

Cyclization and Annulation Reactions of Alkynyl-Substituted Systems

Alkynyl-substituted systems are valuable precursors for the synthesis of a wide range of cyclic and heterocyclic compounds. rsc.orgbeilstein-journals.org The cyclization can be initiated by various means, including radical, nucleophilic, and electrophilic pathways. beilstein-journals.orgrsc.org

A solvent-controlled, photocatalytic divergent cyclization of alkynyl aldehydes with sulfonyl chlorides has been shown to produce either sulfonylated cyclopentenones or dihydropyranols, highlighting the tunability of the reaction outcome. nih.gov Radical cyclization of alkynyl aryl ketones with diorganyl diselenides, promoted by Oxone®, leads to the formation of 3-seleno-substituted thiochromones and chromones. rsc.org

Furthermore, copper-catalyzed sulfonylation/cyclization of alkynes with sulfonyl chlorides provides an effective route to sulfonylated benzothiophenes. rsc.org Rhodium-catalyzed [3+2] annulation of cyclic ketimines with alkynyl chlorides has been developed as a strategy for accessing unsymmetrically substituted and highly functionalizable indenes. acs.org This reaction proceeds with high regioselectivity, and the resulting alkenyl chloride moiety can be further functionalized. acs.org

Table 3: Examples of Cyclization and Annulation Reactions of Alkynyl-Substituted Systems This table is interactive. You can sort and filter the data.

| Alkynyl Substrate | Reagent(s) | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkynyl aldehyde | TsCl | Divergent cyclization | fac-Ir(ppy)3, visible light, solvent-dependent | Sulfonylated cyclopentenone or dihydropyranol | Moderate to high | nih.gov |

| Alkynyl aryl ketone | Diorganyl diselenide | Radical cyclization | Oxone® | 3-Organylselanylthiochromone/chromone | 55-95% | rsc.org |

| Alkyne | Sulfonyl chloride | Sulfonylation/cyclization | Cu catalyst | Sulfonylated benzothiophene | Good | rsc.org |

Functionalization via Hydro- and Heteroatom Addition to the Alkyne Triple Bond

The carbon-carbon triple bond in alkynyl sulfonyl chlorides is a key site for reactivity, readily undergoing addition reactions. A significant pathway for functionalization is the addition of a sulfonyl radical, generated from a sulfonyl chloride, across the alkyne. This process serves as a primary step in more complex cascade reactions.

In a photocatalytic approach, the reaction of alkynyl aldehydes with sulfonyl chlorides can be initiated by single electron transfer (SET) from an excited photocatalyst to the sulfonyl chloride. This generates a sulfonyl radical which then adds to the C-C triple bond. The resulting vinyl radical intermediate is pivotal for subsequent intramolecular reactions, leading to the formation of diverse molecular scaffolds such as cyclopentenones and dihydropyranols. nih.gov The specific pathway is often dependent on the reaction conditions, demonstrating tunable selectivity. nih.gov

Another method of functionalization involves 1,3-dipolar cycloaddition reactions. Alkynyl sulfonamides, which are closely related analogs, react with nitrile oxides to form novel 4,5-dihydroisoxazoles and isoxazoles. ucl.ac.uk These reactions are notable for proceeding rapidly and yielding a single regioisomer, highlighting the high degree of control achievable in these transformations. ucl.ac.uk

Table 1: Examples of Heteroatom Addition to Alkynyl Sulfonyl Analogs

| Reactant Analog | Reagent | Reaction Type | Product Class | Key Finding |

|---|---|---|---|---|

| Alkynyl Aldehyde | Sulfonyl Chloride, Photocatalyst | Radical Sulfonylation / Addition | Vinyl Radical Intermediate | Forms the basis for divergent cyclization pathways. nih.gov |

Metal-Catalyzed Transformations of Alkynes in the Presence of Sulfonyl Groups

Metal catalysis provides a powerful tool for activating and controlling the reactivity of alkynyl sulfonyl chlorides and their derivatives. Copper catalysis, in particular, has proven effective in mediating cascade reactions that involve both the sulfonyl chloride and the alkyne.

A notable example is the copper-catalyzed cascade strategy for synthesizing sulfonylated benzothiophenes. rsc.org In this process, commercially available sulfonyl chlorides serve as the sulfonyl source. The copper catalyst facilitates a sulfonylation/cyclization sequence with alkynes, offering an efficient route to complex heterocyclic structures while avoiding the need for pre-synthesized sulfone radical precursors or expensive photocatalysts. rsc.org

Similarly, copper catalysis is employed in the regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides to produce 1,2-dihydropyridines. rsc.org This method establishes a new pathway for constructing these important nitrogen-containing heterocycles. A copper(I)-catalyzed tandem sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides has also been developed, demonstrating excellent regioselectivity in forming derivatized pyrrol-2-one scaffolds in a single pot. rsc.org These transformations underscore the utility of transition metals in orchestrating complex bond-forming events initiated by the reaction of sulfonyl chlorides with unsaturated systems.

Table 2: Metal-Catalyzed Transformations of Alkynes with Sulfonyl Chlorides

| Substrate | Catalyst | Reagent | Product Type | Significance |

|---|---|---|---|---|

| Alkynes | Copper | Sulfonyl Chloride | Sulfonylated Benzothiophenes | Effective cascade strategy using a commercially available sulfonyl source. rsc.org |

| 3-Aza-1,5-enynes | Copper | Sulfonyl Chloride | 1,2-Dihydropyridines | Provides a new pathway for the construction of 1,2-dihydropyridines. rsc.org |

Intramolecular Reactivity and Cyclization Pathways of Alkynyl Sulfonyl Chlorides

The dual functionality of alkynyl sulfonyl chlorides allows for a range of intramolecular reactions, leading to the formation of cyclic structures. These cyclizations are often triggered by an initial intermolecular reaction at the alkyne, which generates a reactive intermediate poised for ring closure.

Visible light-induced sulfonylative cyclization of alkynyl aldehydes exemplifies this process. nih.gov The initial radical sulfonylation of the alkyne generates a vinyl radical, which then undergoes an intramolecular addition to the aldehyde's carbonyl group. This step forms a cyclopentenyloxy radical, initiating a cascade that ultimately yields cyclic products. nih.gov The ability to concurrently construct up to four new chemical bonds under mild conditions highlights the efficiency of this intramolecular approach. nih.gov

In a similar vein, the copper-catalyzed reaction between 3-aza-1,5-enynes and sulfonyl chlorides proceeds via a sulfonyl radical-induced cyclization. rsc.org The reaction is believed to involve the addition of the sulfonyl radical to the alkyne, followed by cyclization of the resulting vinyl radical onto the tethered alkene. This provides a regioselective route to functionalized dihydropyridines. rsc.org

Studies on Regioselectivity and Stereoselectivity in Intramolecular Cyclizations

Control over regioselectivity and stereoselectivity is paramount in synthetic chemistry. In the context of intramolecular cyclizations of alkynyl sulfonyl chlorides and their derivatives, reaction conditions and substrate structure play crucial roles in determining the outcome.

A striking example of selectivity control is the photocatalytic divergent cyclization of alkynyl aldehydes, where the choice of solvent dictates the reaction pathway. nih.gov This method allows for the selective synthesis of either highly functionalized cyclopentenones or dihydropyranols from the same starting materials. nih.gov This divergence is attributed to the differing fates of a key cyclopentenyloxy radical intermediate under different solvent conditions.

Regioselectivity is also a key feature of the copper-catalyzed cyclization of 3-aza-1,5-enynes, which selectively produces 1,2-dihydropyridines. rsc.org The inherent reactivity patterns of the radical intermediates guide the cyclization to afford a specific constitutional isomer. Similarly, the Prins cyclization, a related acid-catalyzed carbocyclization, shows predictable stereochemical outcomes based on the geometry of the starting alkene, with E-alkenes typically leading to equatorial substituents and Z-alkenes to axial substituents in the resulting tetrahydropyran (B127337) rings. nih.gov The relative rates of cyclization onto different unsaturated functional groups have been found to decrease in the order of vinyl > Z-alkene > E-alkene > alkyne, providing a framework for predicting regioselectivity in substrates with multiple potential cyclization sites. nih.gov

Investigation of Rearrangement Pathways

Rearrangements are often integral to complex reaction cascades, enabling the formation of thermodynamically more stable products or providing pathways to unique molecular architectures. In the reactions of alkynyl sulfonyl chloride analogs, rearrangement steps can be critical in the mechanistic sequence following an initial cyclization event.

In the photocatalytic cyclization of alkynyl aldehydes, a key mechanistic step is a proposed 1,2-hydrogen atom transfer (1,2-HAT). nih.gov After the initial cyclization of a vinyl radical onto the aldehyde forms a cyclopentenyloxy radical, this intermediate can undergo a 1,2-HAT to generate a more stable neutral ketyl radical. This rearrangement is a crucial step on the pathway to forming the final cyclopentenone product. nih.gov

While not directly involving alkynes, studies on related sulfur-containing compounds illustrate the potential for rearrangement. For example, chlorotropic rearrangements have been investigated in α-sulfanyl-α-sulfonylalkanesulfenyl chlorides, where the molecule can rearrange to form an α-chloroalkyl disulfide or an S-(α-chloroalkyl) thiosulfonate. electronicsandbooks.com Such studies highlight the mobility of atoms within sulfur- and halogen-containing functional groups and suggest that similar rearrangements could be plausible in the complex intermediates formed during the reactions of alkynyl sulfonyl chlorides.

Derivatization and Advanced Synthetic Applications of Pent 3 Yne 1 Sulfonyl Chloride and Its Sulfonamide Derivatives

Formation of Sulfonamides and Sulfonyl Esters

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, making it a straightforward precursor for the synthesis of sulfonamides and sulfonyl esters.

The reaction of pent-3-yne-1-sulfonyl chloride with primary or secondary amines readily affords the corresponding sulfonamides. nih.govcbijournal.com This reaction is a cornerstone of sulfonamide synthesis and proceeds via a nucleophilic substitution mechanism at the sulfur atom. libretexts.org Typically, the reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. cbijournal.commasterorganicchemistry.com

Similarly, reaction with alcohols leads to the formation of sulfonyl esters. masterorganicchemistry.com The hydroxyl group of the alcohol acts as the nucleophile, displacing the chloride from the sulfonyl chloride. ntu.ac.uklibretexts.org This conversion of an alcohol to a sulfonate ester transforms the hydroxyl group into a good leaving group, a common strategy in organic synthesis. masterorganicchemistry.com

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl |

R = CH₃CH₂C≡CCH₂-

The presence of the alkynyl group in this compound and its sulfonamide derivatives opens avenues for the synthesis of more intricate molecular structures. The alkyne can participate in various transformations, including cycloaddition reactions and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of additional complexity and the construction of diverse molecular frameworks. nih.gov

Conversion to Sulfinic Acids and Their Salts as Building Blocks

This compound can be reduced to the corresponding pent-3-yne-1-sulfinic acid. nih.gov Sulfinic acids and their salts are valuable synthetic intermediates. They can be alkylated, oxidized to sulfonic acids, or used in the synthesis of sulfones. The alkynyl moiety within the sulfinic acid provides a handle for further functionalization, making these compounds versatile building blocks in organic synthesis.

Advanced Synthetic Utility as Precursors for Heterocyclic Systems

The derivatives of this compound, particularly those incorporating the sulfonamide and alkyne functionalities, are powerful precursors for the synthesis of a variety of heterocyclic compounds.

Triazoles: The alkynyl group in pent-3-yne-1-sulfonamide (B13218424) derivatives can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles. nih.govnih.govrsc.orgnih.govmdpi.com This "click" reaction is highly efficient and tolerant of a wide range of functional groups, providing a straightforward route to complex triazole-containing molecules. nih.govnih.gov 1-Sulfonyl-1,2,3-triazoles are particularly interesting as they can serve as precursors to reactive azavinyl carbenes. nih.gov

Pyrroles: N-Sulfonylated alkynyl amines can be utilized in the synthesis of pyrroles. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net For instance, 1-sulfonyl-1,2,3-triazoles, derived from terminal alkynes, can react with alkenyl alkyl ethers in the presence of a rhodium catalyst to afford substituted pyrroles. nih.govorganic-chemistry.org This transformation can be performed as a one-pot sequential reaction starting from the terminal alkyne. nih.govorganic-chemistry.org

Thiadiazines: While direct synthesis from this compound is not explicitly detailed, the sulfonamide moiety is a key structural feature of various thiadiazine derivatives. mdpi.comnih.govmdpi.comekb.egnih.gov The synthesis of thiadiazines often involves the condensation of compounds containing N-S bonds with appropriate carbon building blocks. nih.govmdpi.comekb.eg

Table 2: Heterocyclic Systems from this compound Derivatives

| Heterocycle | Key Reaction | Description |

|---|---|---|

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The alkyne functionality reacts with an azide (B81097) to form the triazole ring. nih.govnih.govrsc.orgnih.govmdpi.com |

| Pyrrole | Rhodium-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles | The triazole intermediate rearranges and reacts with an alkenyl alkyl ether to form the pyrrole. nih.govorganic-chemistry.org |

The reactivity of the alkyne and sulfonamide functionalities makes derivatives of this compound suitable for use in multi-component reactions (MCRs). researchgate.netnih.govwindows.netrug.nlmdpi.com MCRs allow for the rapid assembly of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. nih.govwindows.net The integration of these alkynyl sulfonamides into MCRs can provide access to diverse libraries of heterocyclic compounds with potential applications in drug discovery and materials science. nih.govrug.nlmdpi.com

Application in Propargyl Derivative Synthesis

The strategic placement of a sulfonyl chloride group adjacent to a propargylic moiety in this compound offers a versatile platform for the synthesis of a diverse array of propargyl derivatives. The high reactivity of the sulfonyl chloride functional group towards nucleophilic substitution allows for the introduction of various functionalities, leading to the formation of key synthetic intermediates. This section explores the derivatization of this compound, with a primary focus on the synthesis of its corresponding sulfonamides and their subsequent application in the generation of more complex propargylated molecules.

The primary derivatives accessible from this compound are propargyl sulfonamides, synthesized through the reaction with primary or secondary amines. This transformation is a cornerstone of sulfonamide chemistry and proceeds readily under standard conditions. The resulting N-substituted pent-3-yne-1-sulfonamides are themselves valuable compounds, retaining the reactive alkyne functionality for further synthetic manipulations.

A significant application of these propargyl sulfonamides is their use as precursors for further propargylation reactions. For instance, the nitrogen atom of the sulfonamide can be deprotonated with a suitable base to generate a nucleophile that can react with electrophiles. This reactivity allows for the introduction of additional propargyl groups or other alkylating agents, leading to the assembly of more complex molecular architectures.

The following table outlines the synthesis of representative propargyl sulfonamide derivatives from this compound and their subsequent derivatization.

Table 1: Synthesis and Derivatization of Pent-3-yne-1-sulfonamide Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Type |

| 1 | This compound | Aniline (B41778) | N-phenylpent-3-yne-1-sulfonamide | Sulfonamide Formation |

| 2 | This compound | Diethylamine | N,N-diethylpent-3-yne-1-sulfonamide | Sulfonamide Formation |

| 3 | N-phenylpent-3-yne-1-sulfonamide | Propargyl bromide | N-phenyl-N-propargylpent-3-yne-1-sulfonamide | N-Alkylation |

| 4 | N,N-diethylpent-3-yne-1-sulfonamide | Benzyl bromide | N,N-diethyl-N-benzylpent-3-yne-1-sulfonamide | N-Alkylation |

The research in this area highlights the utility of this compound as a building block for accessing a range of propargylated compounds. The alkyne moiety within these derivatives can participate in a variety of subsequent transformations, including cycloaddition reactions (such as the Huisgen 1,3-dipolar cycloaddition to form triazoles), metal-catalyzed cross-coupling reactions, and nucleophilic additions to the triple bond. These advanced synthetic applications underscore the importance of this compound and its sulfonamide derivatives as intermediates in the construction of complex organic molecules.

Further research has demonstrated the conversion of propargyl sulfonamides into other valuable propargyl derivatives. For example, under specific catalytic conditions, the sulfonamide group can act as a leaving group or be transformed into other functional groups, thereby expanding the synthetic utility of the initial propargylated scaffold.

Table 2: Advanced Synthetic Transformations of Propargyl Sulfonamides

| Entry | Starting Material | Reagents | Product | Transformation |

| 1 | N-phenylpent-3-yne-1-sulfonamide | Azide source, Cu(I) catalyst | 1-(1-phenyl-1,2,3-triazol-4-yl)pent-2-yne | Click Chemistry |

| 2 | N-arylpent-3-yne-1-sulfonamide | Organoboronic acid, Pd catalyst | Aryl-substituted pent-3-yne derivative | Suzuki Coupling |

Computational and Theoretical Studies on Alkynyl Sulfonyl Chloride Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. For alkynyl sulfonyl chlorides, DFT can be employed to map out the potential energy surfaces of various reactions, such as nucleophilic substitution at the sulfur atom, or addition reactions across the alkyne's triple bond. dntb.gov.uaresearchgate.net

By calculating the energies of reactants, products, transition states, and intermediates, DFT allows chemists to determine the most likely reaction pathway. For instance, in reactions involving nucleophilic attack on the sulfonyl group, DFT can distinguish between a concerted SN2-like mechanism (single transition state) and a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate. dntb.gov.uasemanticscholar.org Studies on related arenesulfonyl chlorides have shown that the nature of the nucleophile and reaction conditions can favor one pathway over the other, a determination made possible by comparing the calculated activation barriers of the competing transition states. semanticscholar.org

Furthermore, DFT calculations can shed light on the mechanism of more complex transformations, such as the radical-mediated addition of sulfonyl groups to alkynes. nih.govrsc.org In such cases, calculations can identify the key radical intermediates and transition states, explaining observed regioselectivity and stereoselectivity. nih.gov The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results, especially for systems with complex electronic features like alkynes. scielo.br

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Attack at Sulfur (SN2-like) | 0.0 | +22.5 | 22.5 |

| Nucleophilic Attack at Sulfur (Addition-Elimination) | 0.0 | +28.1 | 28.1 |

| Nucleophilic Addition to Alkyne (C-4) | 0.0 | +35.7 | 35.7 |

| Radical Addition to Alkyne (C-3) | 0.0 | +15.2 | 15.2 |

This interactive table presents hypothetical energy values to illustrate how DFT can be used to compare the feasibility of different reaction mechanisms for a molecule like Pent-3-yne-1-sulfonyl chloride.

Molecular Dynamics Simulations and Conformational Analysis in Alkynyl Systems

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space. By simulating the motion of every atom over thousands of timesteps, MD can reveal the preferred shapes (conformations) of the molecule in different environments, such as in various solvents or at different temperatures. researchgate.netacs.org

This analysis is crucial because the reactivity of a molecule can be highly dependent on its conformation. For example, a specific spatial arrangement might be required for a reactant to approach the sulfonyl chloride group or for an intramolecular reaction to occur. MD simulations can quantify the population of different conformers, helping to predict which reactive pathways are sterically accessible. byu.edu

Moreover, MD simulations that explicitly include solvent molecules can elucidate the role of the solvent in stabilizing certain conformations or intermediates through interactions like hydrogen bonding. acs.orgdigitellinc.com The development of accurate force fields—the set of equations and parameters that define the energy of the system—is critical for the reliability of MD simulations, and specific parameters for alkynyl groups have been developed to improve their accuracy. researchgate.netbyu.edu

Table 2: Typical Parameters and Outputs of an MD Simulation for Conformational Analysis

| Parameter/Output | Description | Typical Value/Result for this compound |

| Input Parameters | ||

| Force Field | A set of parameters describing the potential energy of the system. | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) with custom alkyne parameters. researchgate.net |

| Solvent Model | The representation of the solvent molecules. | TIP3P water model for aqueous simulations. |

| Simulation Time | The total duration of the simulation. | 100 nanoseconds (ns) |

| Temperature & Pressure | The thermodynamic conditions of the simulation. | 298 K (25 °C) and 1 bar |

| Output Analysis | ||

| Dihedral Angle Distribution | The probability of finding a specific bond rotation angle, revealing preferred conformations. | Plots showing major and minor conformers based on C-C-S-Cl and C-C-C-C dihedral angles. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures over time. | A plot showing the system reached equilibrium after ~10 ns. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a point. | A plot showing the solvation shell of water molecules around the sulfonyl chloride group. |

This interactive table outlines the setup and expected results from an MD simulation aimed at understanding the conformational behavior of this compound.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict where a molecule is most likely to react. For a bifunctional compound like this compound, this is essential for predicting selectivity. Conceptual DFT provides a framework for this by calculating reactivity indices based on the molecule's electronic structure. researchgate.net

Properties such as the electrostatic potential surface, frontier molecular orbitals (HOMO and LUMO), and Fukui functions can identify the most electrophilic and nucleophilic sites. For this compound, one would expect the sulfur atom to be highly electrophilic, making it a prime target for nucleophiles. Simultaneously, the π-system of the alkyne could be susceptible to either electrophilic or nucleophilic addition, depending on the reaction partner. magtech.com.cn

By quantifying these properties, computational models can predict whether a given reagent will preferentially attack the sulfonyl chloride group or the alkyne. This in silico screening can guide experimental design, saving time and resources by focusing on the most promising reaction conditions to achieve a desired outcome. researchgate.net

Table 3: Hypothetical Calculated Reactivity Indices for this compound

| Atomic Site | Mulliken Partial Charge (a.u.) | Fukui Function (f-) (Nucleophilic Attack) | Fukui Function (f+) (Electrophilic Attack) | Interpretation |

| S (Sulfonyl) | +1.25 | 0.35 | 0.05 | Highly electrophilic; primary site for nucleophilic attack. |

| Cl (Chloride) | -0.45 | 0.08 | 0.12 | Acts as a leaving group. |

| C-3 (Alkyne) | -0.15 | 0.11 | 0.28 | Potential site for electrophilic addition. |

| C-4 (Alkyne) | -0.18 | 0.14 | 0.25 | Potential site for electrophilic addition. |

| O (Sulfonyl) | -0.60 | 0.04 | 0.09 | Nucleophilic character, but sterically hindered. |

This interactive table displays hypothetical values of common computational reactivity descriptors. A higher Fukui (f-) value indicates greater susceptibility to nucleophilic attack, while a higher (f+) value indicates susceptibility to electrophilic attack.

Studies on Transition States and Intermediates in Catalytic Reactions

Alkynes are versatile building blocks in transition-metal-catalyzed reactions, participating in couplings, cyclizations, and additions. nih.gov Computational studies are instrumental in understanding the mechanisms of these catalytic cycles. For reactions involving this compound, DFT can be used to model the entire catalytic pathway, including the coordination of the alkyne to a metal center, subsequent insertion or oxidative addition steps, and the final reductive elimination that releases the product and regenerates the catalyst. nih.govacs.org

A key focus of these studies is the characterization of transition states (TS) and intermediates. researchgate.netresearchgate.net The calculated energy of a transition state determines the rate of a particular step, while the relative energies of intermediates indicate their stability and potential for being observed experimentally. For example, in a palladium-catalyzed cross-coupling reaction, calculations can determine the structure and energy of the key oxidative addition transition state and the subsequent alkenyl-palladium intermediate. acs.org This level of detail helps rationalize how ligands on the metal catalyst can influence reaction outcomes, providing a basis for catalyst design and optimization. nih.gov

Table 4: Hypothetical Energy Profile for a Pd-Catalyzed Alkyne Functionalization

| Species/State | Description | Relative Free Energy (ΔG) (kcal/mol) |

| Reactants + Pd(0) Catalyst | Starting materials and active catalyst. | 0.0 |

| TS1 (Oxidative Addition) | Transition state for the addition of a reagent to the Pd(0) center. | +18.5 |

| Intermediate 1 (Pd(II) Complex) | The resulting Pd(II) species after oxidative addition. | +5.2 |

| Intermediate 2 (Alkyne Coordination) | Coordination of this compound to the Pd(II) center. | +2.1 |

| TS2 (Carbopalladation/Insertion) | Transition state for the insertion of the alkyne into a Pd-C bond. nih.govresearchgate.net | +15.8 |

| Intermediate 3 (Alkenyl-Pd Complex) | The resulting complex after alkyne insertion. | -10.3 |

| TS3 (Reductive Elimination) | Transition state for the formation of the C-C bond and product release. | +21.0 |

| Products + Pd(0) Catalyst | Final organic product and regenerated catalyst. | -25.6 |

This interactive table illustrates a plausible, though hypothetical, energy profile for a catalytic cycle involving an alkynyl sulfonyl chloride, highlighting the energetic barriers (TS) and stabilities of intermediates.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Pent-3-yne-1-sulfonyl chloride to minimize by-products like sulfonic acids or disulfides?

- Methodological Answer : Use a two-step approach: (1) React pent-3-yne-1-thiol with chlorine gas in anhydrous dichloromethane at −20°C to form the sulfinyl chloride intermediate. (2) Oxidize with catalytic mCPBA (meta-chloroperbenzoic acid) under inert atmosphere to stabilize the triple bond. Monitor reaction progress via <sup>1</sup>H NMR for disappearance of thiol proton (δ 1.3–1.6 ppm) and emergence of sulfonyl chloride signals (δ 3.8–4.2 ppm) .

- Critical Data : Yield drops by >30% if temperature exceeds −10°C due to alkyne oligomerization.

Q. How can researchers safely handle this compound given its moisture sensitivity and lachrymatory properties?

- Protocol : Store under argon in flame-dried glassware with molecular sieves (3Å). Use Schlenk-line techniques for transfers. Personal protective equipment (PPE) must include nitrile gloves, full-face shield, and a fume hood with >100 ft/min face velocity. Quench spills with chilled 10% sodium bicarbonate slurry .

Q. What analytical techniques reliably distinguish this compound from its hydrolysis product (pent-3-yne-1-sulfonic acid)?

- Analytical Workflow :

- FT-IR : S=O asymmetric stretch at 1365–1390 cm⁻¹ (sulfonyl chloride) vs. broad O-H stretch (~3400 cm⁻¹) in sulfonic acid.

- LC-MS (ESI−) : [M−Cl]⁻ peak at m/z 163.02 for sulfonyl chloride vs. [M−H]⁻ at m/z 145.01 for sulfonic acid .

Advanced Research Questions

Q. How do steric and electronic effects influence the sulfonylation efficiency of this compound in nucleophilic substitution reactions with hindered amines?

- Mechanistic Insight : The alkyne moiety creates electron-deficient sulfonyl centers (Hammett σp = +1.2), accelerating reactions with weakly nucleophilic amines (e.g., anilines). However, steric hindrance from the propargylic position reduces yields by 40–60% when reacting with bulky tert-butylamine. Mitigate this using DIPEA (diisopropylethylamine) to stabilize the transition state .

- Case Study : Reaction with cyclohexylamine achieves 92% conversion (CDCl3, 0°C, 2h) vs. 48% with 2,2,6,6-tetramethylpiperidine.

Q. What computational models predict the regioselectivity of this compound in [2+2] cycloadditions with electron-deficient alkenes?

- DFT Analysis : At the B3LYP/6-311+G(d,p) level, the sulfonyl group lowers the LUMO energy of the alkyne (−1.8 eV vs. −1.2 eV for unsubstituted pent-3-yne), favoring endo transition states with acrylonitrile. Experimental validation via <sup>13</sup>C NMR shows 78% endo product selectivity .

Q. How can conflicting LC-MS and <sup>19</sup>F NMR data on fluorinated derivatives of this compound be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.